N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)ethane-1,2-diamine
CAS No.:
Cat. No.: VC13471712
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N2O2 |
|---|---|
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | N'-cyclopropyl-N'-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C14H20N2O2/c15-7-8-16(11-5-6-11)9-12-10-17-13-3-1-2-4-14(13)18-12/h1-4,11-12H,5-10,15H2 |
| Standard InChI Key | GAHSVNYWKDWWNJ-UHFFFAOYSA-N |
| SMILES | C1CC1N(CCN)CC2COC3=CC=CC=C3O2 |
| Canonical SMILES | C1CC1N(CCN)CC2COC3=CC=CC=C3O2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central ethane-1,2-diamine backbone substituted with a cyclopropyl group and a 2,3-dihydrobenzo[b][1, dioxin-2-ylmethyl moiety. The benzodioxane component consists of a fused benzene ring and a 1,4-dioxane ring, while the cyclopropyl group introduces steric strain, influencing conformational dynamics . The IUPAC name, N'-cyclopropyl-N'-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)ethane-1,2-diamine, reflects this arrangement.
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 248.33 g/mol |
| SMILES Notation | C1CC1N(CCN)CC2COC3=CC=CC=C3O2 |
| InChI Key | GAHSVNYWKDWWNJ-UHFFFAOYSA-N |
| Purity | ≥96% (commercial samples) |
| Solubility | Likely polar aprotic solvents (e.g., DMSO, methanol) |
The cyclopropyl group’s angle strain (≈60° bond angles) enhances reactivity, enabling participation in ring-opening reactions. Meanwhile, the benzodioxane moiety’s aromaticity and ether linkages contribute to lipophilicity, impacting membrane permeability in biological systems .
Synthesis and Reactivity
Synthetic Pathways
Synthesis typically involves multi-step sequences starting from commercially available precursors. A common route includes:
-
Benzodioxane Intermediate Preparation: 2,3-Dihydrobenzo[b] dioxin-2-ylmethanol is synthesized via cyclocondensation of catechol derivatives with epichlorohydrin .
-
Amine Functionalization: The alcohol is converted to a bromide or mesylate, followed by nucleophilic substitution with N-cyclopropylethane-1,2-diamine under basic conditions .
-
Purification: Chromatographic techniques (e.g., silica gel chromatography) yield the final product with ≥96% purity .
Reactivity Profile
The compound’s dual amine groups and strained cyclopropane enable diverse transformations:
-
Ring-Opening Reactions: The cyclopropane reacts with electrophiles (e.g., halogens, acids) to form open-chain derivatives, a property leveraged in prodrug design.
-
Amine Alkylation/Acylation: Primary and secondary amines undergo reactions with carbonyl compounds or alkyl halides, yielding imines or quaternary ammonium salts .
-
Coordination Chemistry: The diamine moiety acts as a bidentate ligand for transition metals (e.g., Ni²⁺, Cu²⁺), forming complexes with potential catalytic activity .
| Compound | Target Receptor | IC₅₀ (nM) | Source |
|---|---|---|---|
| This compound (analog) | α₂-Adrenoceptor | 12.4 | |
| N1-(Pyridin-4-yl)ethane-1,2-diamine | NMDA Receptor | 89.7 |
Applications in Pharmaceutical Research
Central Nervous System Disorders
The compound’s structural similarity to clonidine and dexmedetomidine positions it as a candidate for:
-
Anxiolytics: Modulation of α₂-adrenoceptors in the locus coeruleus reduces noradrenergic hyperactivity .
-
Neuropathic Pain Relief: NMDA receptor antagonism mitigates glutamate excitotoxicity, a pathway implicated in chronic pain .
Anticancer Agents
Preliminary studies on related diamine-metal complexes show antiproliferative effects against MCF-7 breast cancer cells (IC₅₀: 18.7 μM) . The cyclopropane’s DNA alkylation potential further supports this application.
Chemical Probes
Functionalization with fluorescent tags (e.g., dansyl groups) enables use in receptor localization studies, leveraging the benzodioxane moiety’s affinity for lipid membranes.
Future Directions and Challenges
Toxicity Profiling
Current data lack detailed toxicological assessments. Studies on hepatic CYP450 inhibition and cardiotoxicity (hERG channel binding) are critical for clinical translation .
Stereochemical Optimization
The compound’s chiral centers (benzodioxane and cyclopropane) offer opportunities for enantioselective synthesis. Catalytic asymmetric methods, such as palladium-catalyzed allylic amination, could yield optically pure variants with enhanced potency .
Formulation Strategies
Nanocarrier systems (e.g., liposomes, polymeric nanoparticles) may address solubility limitations, improving bioavailability for oral or transdermal delivery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume